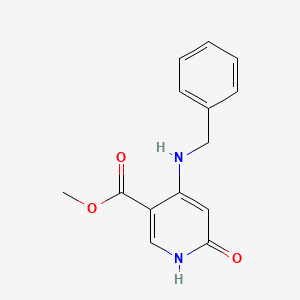
methyl 4-(benzylamino)-6-oxo-1H-pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(benzylamino)-6-oxo-1H-pyridine-3-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a benzylamino group, a keto group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(benzylamino)-6-oxo-1H-pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chloro-3-nitropyridine with benzylamine, followed by reduction of the nitro group to an amino group, and subsequent esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the substituents present
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Methyl 4-(benzylamino)-6-oxo-1H-pyridine-3-carboxylate has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of methyl 4-(benzylamino)-6-oxo-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share a similar heterocyclic structure but differ in the position and type of substituents.
Pyrazole Derivatives: Pyrazoles also feature a nitrogen-containing ring but differ in the arrangement of nitrogen atoms and substituents .
Uniqueness: Methyl 4-(benzylamino)-6-oxo-1H-pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group and the keto group on the pyridine ring allows for unique interactions with biological targets, making it a valuable compound for drug discovery and other applications .
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 4-(benzylamino)-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-19-14(18)11-9-16-13(17)7-12(11)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H2,15,16,17) |
InChI Key |
GAHQVYUKYWNVGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC(=O)C=C1NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



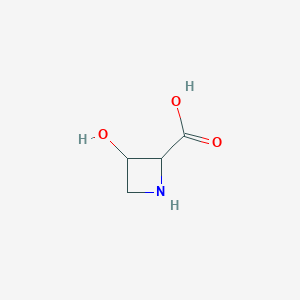

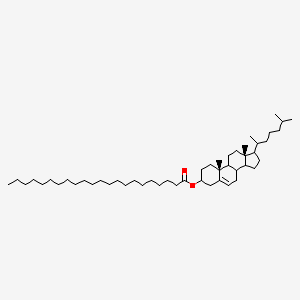
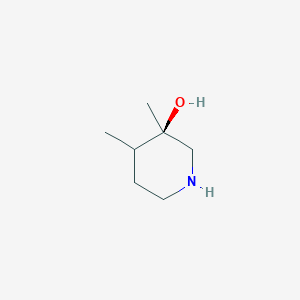
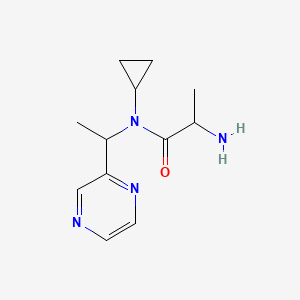
![3-(4-Chlorophenyl)-4-[[2-methyl-1-(2-methylpropanoyloxy)propoxy]carbonylamino]butanoic acid](/img/structure/B14778930.png)
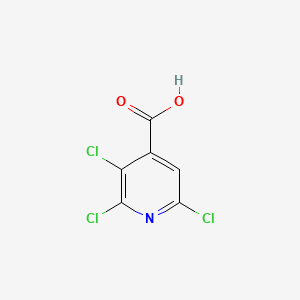
![N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide](/img/structure/B14778947.png)
![N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B14778948.png)

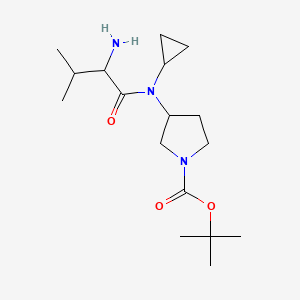
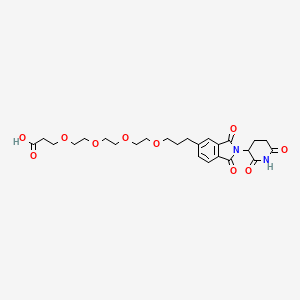
![2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B14778968.png)
